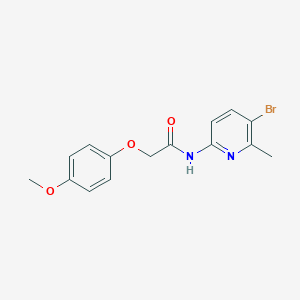![molecular formula C21H25N3O3 B250789 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250789.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as AM-251 and is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
AM-251 selectively binds to the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor and acts as an antagonist, blocking the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The this compound receptor is predominantly expressed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood. By blocking the this compound receptor, AM-251 modulates these physiological processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AM-251 have been extensively studied in animal models. It has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system in the hypothalamus. In addition, AM-251 has been demonstrated to improve glucose tolerance and insulin sensitivity by modulating the activity of the endocannabinoid system in the liver and adipose tissue. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine, by blocking the rewarding effects of these drugs.
实验室实验的优点和局限性
AM-251 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor, which allows for specific modulation of the endocannabinoid system. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in experiments. Furthermore, the use of AM-251 in experiments requires careful consideration of the potential effects on the endocannabinoid system and the physiological processes it regulates.
未来方向
There are several future directions for the research on AM-251. One area of interest is the potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Further studies are needed to investigate the long-term effects and safety of AM-251 in animal models and humans. In addition, the development of novel compounds that target the endocannabinoid system with improved solubility and selectivity is an area of active research. Furthermore, the elucidation of the molecular mechanisms underlying the effects of AM-251 on the endocannabinoid system can provide insights into the physiological processes regulated by this system.
合成方法
The synthesis of AM-251 involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-4-(4-acetylpiperazin-1-yl)benzamide to form AM-251. The synthesis of this compound has been described in detail in several scientific publications.
科学研究应用
AM-251 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine.
属性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-15-5-4-6-19(20(15)27-3)21(26)22-17-7-9-18(10-8-17)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26) |
InChI 键 |
QVONUKWCRYDIRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)




![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
